An In-depth Technical Guide to tert-butyl 4-((4-(methylamino)phenyl)methyl)piperazine-1-carboxylate
An In-depth Technical Guide to tert-butyl 4-((4-(methylamino)phenyl)methyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the piperazine moiety stands out as a privileged scaffold, frequently incorporated into the architecture of a wide array of therapeutic agents.[1][2] Its prevalence is attributed to its favorable physicochemical properties, its ability to modulate pharmacokinetics, and its synthetic tractability.[3] This guide focuses on a specific, yet highly versatile, derivative: tert-butyl 4-((4-(methylamino)phenyl)methyl)piperazine-1-carboxylate , commonly referred to in laboratory shorthand as 1-Boc-4-(4-Methylaminobenzyl)piperazine .
This compound integrates three key structural features: a piperazine core, a lipophilic tert-butyloxycarbonyl (Boc) protecting group, and a 4-(methylamino)benzyl substituent. The Boc group provides a crucial handle for synthetic manipulation, masking the reactivity of one of the piperazine nitrogens to allow for selective functionalization of the other.[4] The 4-(methylamino)benzyl moiety, in turn, introduces a key pharmacophoric element, offering a site for interaction with biological targets and further chemical modification. While this specific molecule is a niche research chemical, its constituent parts are emblematic of a broader class of compounds that have seen extensive use in the development of novel therapeutics, from oncology to neuroscience.[5]
This technical guide will provide a comprehensive overview of this compound, including its chemical identity and properties, a plausible and detailed synthetic protocol, its potential applications in drug development, and essential safety and handling information. By grounding our discussion in the established chemistry of related and well-documented analogs, we aim to provide a robust and practical resource for researchers working at the forefront of medicinal chemistry.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for the compound commonly known as 1-Boc-4-(4-Methylaminobenzyl)piperazine is tert-butyl 4-((4-(methylamino)phenyl)methyl)piperazine-1-carboxylate . Its structure is characterized by a central piperazine ring, with a Boc protecting group on one nitrogen and a 4-(methylamino)benzyl group on the other.
| Identifier | Value |
| Common Name | 1-Boc-4-(4-Methylaminobenzyl)piperazine |
| IUPAC Name | tert-butyl 4-((4-(methylamino)phenyl)methyl)piperazine-1-carboxylate |
| Molecular Formula | C17H27N3O2 |
| Molecular Weight | 305.42 g/mol |
| CAS Number | Not available |
Note: As this is a specialized research chemical, a dedicated CAS number may not have been assigned. The molecular formula and weight are calculated based on the chemical structure.
The physicochemical properties of this compound can be inferred from its structure and from data available for analogous compounds. The presence of the Boc group significantly increases its lipophilicity, making it soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. The piperazine and methylamino groups provide basic centers, which can be protonated at physiological pH, thereby influencing the compound's solubility in aqueous media and its pharmacokinetic profile.
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl 4-((4-(methylamino)phenyl)methyl)piperazine-1-carboxylate can be achieved through a variety of established synthetic routes. A common and efficient method is the reductive amination of 4-(methylamino)benzaldehyde with tert-butyl piperazine-1-carboxylate. This approach is widely used for the N-alkylation of secondary amines and is known for its high yields and operational simplicity.
Proposed Synthetic Workflow
Caption: Reductive amination workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 4-(methylamino)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added tert-butyl piperazine-1-carboxylate (1.1 eq). The mixture is stirred at room temperature for 30 minutes.
-
Reductive Amination: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-18 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford the desired product, tert-butyl 4-((4-(methylamino)phenyl)methyl)piperazine-1-carboxylate.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.
-
Solvent Selection: Dichloromethane is a good solvent for the reactants and does not interfere with the reaction. Its anhydrous form is crucial as the presence of water can hydrolyze the iminium ion intermediate and the reducing agent.
-
Stoichiometry: A slight excess of the piperazine derivative is used to ensure complete consumption of the aldehyde. An excess of the reducing agent is necessary to drive the reaction to completion.
Applications in Drug Discovery and Development
The structural motifs present in tert-butyl 4-((4-(methylamino)phenyl)methyl)piperazine-1-carboxylate make it a valuable building block in the synthesis of a wide range of biologically active molecules. The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as it can often cross the blood-brain barrier. Furthermore, piperazine derivatives have been explored for their potential as anticancer, antiviral, and antibacterial agents.[6]
The 4-(methylamino)benzyl group can serve as a key pharmacophore, engaging in hydrogen bonding and π-stacking interactions with biological targets. The secondary amine also provides a handle for further diversification, allowing for the generation of compound libraries for high-throughput screening.
Potential Therapeutic Areas:
-
Oncology: The piperazine scaffold is present in numerous kinase inhibitors used in cancer therapy.[2]
-
Neuroscience: The ability of many piperazine-containing compounds to modulate neurotransmitter receptors makes them attractive candidates for the treatment of psychiatric and neurodegenerative disorders.[5]
-
Infectious Diseases: Piperazine derivatives have shown promise as antiviral, antifungal, and antibacterial agents.[6]
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperazine protons (multiplets in the range of 2.3-3.5 ppm), the benzylic protons (a singlet at ~3.4 ppm), the methylamino proton (a broad singlet), the methyl group of the methylamino substituent (a singlet at ~2.8 ppm), and the aromatic protons (two doublets in the range of 6.5-7.2 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for the carbonyl carbon of the Boc group (~155 ppm), the carbons of the tert-butyl group, the piperazine ring carbons, the benzylic carbon, and the aromatic carbons.
-
MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 306.4.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-((4-(methylamino)phenyl)methyl)piperazine-1-carboxylate. While a specific Safety Data Sheet (SDS) for this compound is not available, the safety profiles of structurally similar compounds provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Statements for Structurally Related Compounds:
Conclusion
tert-butyl 4-((4-(methylamino)phenyl)methyl)piperazine-1-carboxylate is a synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a Boc-protected piperazine and a functionalized benzyl moiety provides a flexible platform for the synthesis of diverse and complex molecular architectures. While it remains a specialized research chemical, the principles and protocols outlined in this guide, drawn from the well-established chemistry of its constituent parts, offer a solid foundation for its effective utilization in the laboratory. As the quest for novel therapeutics continues, the strategic application of such well-designed molecular scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. 2018;28(4):503-505.
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
DC Chemicals. Tert-butyl 4-(4-aMino-3-Methoxyphenyl)piperazine-1-carboxylate MSDS. Retrieved from [Link]
-
PubChemLite. Tert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. connectjournals.com [connectjournals.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - Tert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate (C17H26N2O3) [pubchemlite.lcsb.uni.lu]
- 7. tert-Butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Tert-butyl 4-(4-aMino-3-Methoxyphenyl)piperazine-1-carboxylate|1246532-96-6|MSDS [dcchemicals.com]
- 9. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
